BenchChemオンラインストアへようこそ!

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

Lipophilicity Drug-likeness Permeability

7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine (CAS 477861-96-4) is a synthetic small molecule belonging to the 4-aminoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery. Its structure features a quinazoline core with a chlorine substituent at the 7-position and a tetrahydrofuran-2-ylmethylamino group at the 4-position, yielding a molecular formula of C₁₃H₁₄ClN₃O and a molecular weight of 263.72 g/mol.

Molecular Formula C13H14ClN3O
Molecular Weight 263.73
CAS No. 477861-96-4
Cat. No. B2658388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
CAS477861-96-4
Molecular FormulaC13H14ClN3O
Molecular Weight263.73
Structural Identifiers
SMILESC1CC(OC1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C13H14ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17)
InChIKeyJIOKEAIMUKOOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine (CAS 477861-96-4): Core Structural Identity and Compound Class Context


7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine (CAS 477861-96-4) is a synthetic small molecule belonging to the 4-aminoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery. Its structure features a quinazoline core with a chlorine substituent at the 7-position and a tetrahydrofuran-2-ylmethylamino group at the 4-position, yielding a molecular formula of C₁₃H₁₄ClN₃O and a molecular weight of 263.72 g/mol [1]. The compound is primarily supplied as a research chemical with a typical purity specification of 95% . Computed physicochemical properties include an XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 47 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, which collectively define its drug-likeness profile [1].

Why Generic Substitution Fails for 7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine: The Risk of Property Swapping in 4-Aminoquinazoline Research


Within the 7-chloro-4-aminoquinazoline series, the N4 substituent is not a passive spectator; it directly modulates lipophilicity, hydrogen-bonding capacity, and steric accessibility at the hinge-binding region of kinase targets. Two analogs that differ only in the N4 group—7-chloro-N-(cyclopropylmethyl)-4-quinazolinamine versus the target compound—exhibit a computed XLogP3 difference of approximately 0.7 units and a TPSA difference of roughly 17 Ų, translating to distinct predicted membrane permeability and solubility profiles [1]. Similarly, the 6,7-dimethoxy analog (CAS 477859-91-9) introduces two additional hydrogen-bond acceptors and increases molecular weight by ~26 g/mol, altering both electronic and steric properties at the ATP-binding site . These property divergences mean that even structurally conservative substitutions can shift selectivity windows, metabolic stability, and off-target liability, making generic interchange scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine Against Closest Analogs


Lipophilicity Modulation by the Tetrahydrofuran-2-ylmethyl Group: XLogP3-AA Comparison

The target compound's N4-tetrahydrofuran-2-ylmethyl substituent confers an intermediate lipophilicity profile. Its computed XLogP3-AA value of 2.9 [1] positions it between the more lipophilic 7-chloro-N-(2-methoxybenzyl) analog (XLogP3-AA = 3.6) [2] and the less lipophilic 7-chloro-N-(cyclopropylmethyl) analog (XLogP3-AA ≈ 2.2, estimated from SMILES) [3], providing a tunable logP window for optimizing membrane permeability while avoiding excessive lipophilicity-associated toxicity risks.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Blood-Brain Barrier Penetration Potential

The target compound exhibits a computed TPSA of 47 Ų [1], which is 17 Ų higher than the 7-chloro-N-(cyclopropylmethyl) analog (TPSA ≈ 30 Ų) due to the additional oxygen atom in the tetrahydrofuran ring, and 17 Ų lower than the 6,7-dimethoxy analog (TPSA = 64 Ų for CAS 477859-91-9) . This intermediate TPSA value is notable because TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with good intestinal absorption.

TPSA CNS penetration Drug design

Hydrogen-Bond Donor/Acceptor Profile: Selectivity Implications for Kinase Hinge Binding

The target compound has exactly 1 hydrogen-bond donor (the secondary amine NH) and 4 hydrogen-bond acceptors (quinazoline N1, N3, the tetrahydrofuran ring oxygen, and the chlorine atom) [1]. This donor/acceptor profile differs from the 6,7-dimethoxy analog (CAS 477859-91-9), which has 1 donor and 6 acceptors due to two additional methoxy oxygen atoms . In kinase hinge-binding pharmacophore models, the number and spatial arrangement of H-bond donors and acceptors directly determines selectivity against the kinome; the target compound's reduced acceptor count relative to the dimethoxy analog predicts a narrower target engagement profile.

H-bond donors Kinase selectivity Hinge binder

Rotatable Bond Count and Conformational Flexibility: Implications for Binding Entropy

The target compound contains 3 rotatable bonds [1], compared to 5 rotatable bonds for the 6,7-dimethoxy analog (CAS 477859-91-9) . Each rotatable bond contributes approximately 0.7–1.6 kJ/mol to the conformational entropy penalty upon protein binding. The target compound's lower rotatable bond count predicts a reduced entropic penalty and potentially improved binding affinity when scaffold geometry is complementary to the target binding pocket.

Rotatable bonds Conformational entropy Binding affinity

pKa Differentiation and Ionization State at Physiological pH

The target compound has a predicted pKa of 5.92 ± 0.70 , indicating that at physiological pH 7.4, the quinazoline N1 is predominantly unprotonated (>95% neutral). In contrast, the 6,7-dimethoxy analog (CAS 477859-91-9) is expected to exhibit a slightly higher pKa due to the electron-donating methoxy groups, which would increase the fraction of protonated species at pH 7.4. This difference in ionization state affects aqueous solubility, passive membrane permeability, and the pH-dependent partitioning behavior relevant to subcellular distribution.

pKa Ionization state Solubility

Optimal Research and Procurement Scenarios for 7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine Based on Differentiated Properties


Kinase Inhibitor Fragment-Based Lead Generation

With a molecular weight of 263.72 g/mol, 3 rotatable bonds, 1 H-bond donor, and 4 H-bond acceptors, this compound adheres to the 'rule of three' fragment criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3). Its XLogP3 of 2.9 and TPSA of 47 Ų make it a balanced fragment for screening against kinase targets where the quinazoline core provides a pre-organized hinge-binding motif. Compared to the more polar 6,7-dimethoxy analog, this compound's lower rotatable bond count predicts higher ligand efficiency upon fragment growing or linking [1]. Procurement for fragment library assembly or structure-based drug design campaigns is the most evidence-supported use case.

CNS-Penetrant Kinase Probe Development

The compound's TPSA of 47 Ų—well below the 70 Ų threshold typically associated with CNS penetration—combined with an XLogP3 of 2.9, positions it as a candidate scaffold for developing brain-penetrant kinase probes. In contrast, the 6,7-dimethoxy analog (TPSA = 64 Ų) approaches the upper limit for passive CNS entry, while the cyclopropylmethyl analog (TPSA ≈ 30 Ų) may suffer from poor aqueous solubility [1]. The target compound's intermediate property profile is particularly suited for neuro-oncology or neurodegenerative disease targets requiring blood-brain barrier penetration.

Selectivity-Driven Medicinal Chemistry Optimization

The compound's 7-chloro substitution and N4-tetrahydrofuran-2-ylmethyl group provide a less promiscuous H-bond network (4 acceptors) compared to the 6,7-dimethoxy analog (6 acceptors) [1]. This reduced polar surface area and acceptor count are associated with lower risk of cytochrome P450 inhibition and hERG channel binding, two common off-target liabilities of quinazoline-based kinase inhibitors. Medicinal chemistry teams seeking to improve selectivity profiles of quinazoline leads may prioritize this scaffold for systematic SAR exploration, using the tetrahydrofuran oxygen as a tunable solubility handle.

pH-Dependent Cellular Uptake Studies

The compound's predicted pKa of 5.92 ensures that at physiological pH 7.4, over 95% of molecules exist in the neutral form, minimizing pH-dependent partitioning artifacts in cellular assays [1]. This characteristic is valuable for intracellular target engagement studies where lysosomal trapping of basic compounds can confound activity readouts. Researchers evaluating quinazoline-based probes in acidic tumor microenvironments may prefer this compound over analogs with higher pKa values that accumulate in acidic compartments.

Quote Request

Request a Quote for 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.